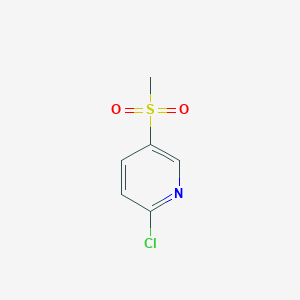

2-Chloro-5-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFEPYQSVATSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(methylsulfonyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its solubility, qualitative predictions in a range of organic solvents, and detailed, field-proven methodologies for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to facilitate the use of this compound in various chemical processes.

Introduction: Understanding the Importance of Solubility

2-Chloro-5-(methylsulfonyl)pyridine is a heterocyclic organic compound whose utility in synthesis is critically dependent on its behavior in solution. Solubility is a fundamental physicochemical property that dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility profile in various organic solvents is therefore paramount for process optimization, ensuring efficiency, and maximizing yield.

This guide will delve into the molecular characteristics of 2-Chloro-5-(methylsulfonyl)pyridine to provide a framework for predicting its solubility. Furthermore, it will equip the reader with robust experimental protocols to quantitatively determine solubility, a critical step for any process development involving this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2-Chloro-5-(methylsulfonyl)pyridine, its solubility in a given organic solvent is a function of the energy balance between the lattice energy of the solid (solute-solute interactions) and the solvation energy (solute-solvent interactions).

Molecular Structure Analysis:

-

Pyridine Ring: The pyridine ring is aromatic and possesses a nitrogen atom, which introduces polarity and a site for hydrogen bonding (as an acceptor).

-

Chloro Group: The chloro group is an electron-withdrawing group that contributes to the overall polarity of the molecule.

-

Methylsulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is a highly polar, electron-withdrawing group. The oxygen atoms are strong hydrogen bond acceptors.

The combination of a moderately polar aromatic ring with a highly polar sulfonyl group and a chloro substituent results in a molecule with significant polarity.

Qualitative Solubility Predictions:

Based on the molecular structure, we can make the following qualitative predictions about the solubility of 2-Chloro-5-(methylsulfonyl)pyridine in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar methylsulfonyl group and the pyridine nitrogen. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the sulfonyl oxygens and the pyridine nitrogen, facilitating dissolution. |

| Ethers | THF, Dioxane | Moderate | These solvents are moderately polar and can engage in dipole-dipole interactions. |

| Ketones | Acetone, MEK | Moderate | The carbonyl group in ketones can interact with the polar functionalities of the solute. |

| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is less polar than ketones and alcohols, leading to potentially lower solubility. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | While capable of dissolving a range of organic compounds, their polarity may not be optimal for the highly polar sulfonyl group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents is generally not conducive to dissolving polar compounds. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents will not effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential for obtaining accurate solubility values. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely used technique.

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Experimental Workflow:

A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone, a privileged structure whose derivatives have led to countless breakthroughs. Yet, within this vast chemical family, subtle structural modifications can induce profound changes in reactivity, physicochemical properties, and ultimately, biological activity. This guide offers a deep dive into two such closely related yet functionally distinct building blocks: 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine.

As a senior application scientist, my objective is not merely to present data, but to illuminate the causal links between structure and function, providing you with the field-proven insights necessary to make informed decisions in your research and development endeavors. We will dissect these molecules, from their fundamental electronic properties to their applications in cutting-edge drug discovery, equipping you with the knowledge to strategically select the right tool for your synthetic and medicinal chemistry challenges.

At a Glance: The Structural and Electronic Dichotomy

The core difference between our two subjects of study lies in the substituent at the 5-position of the pyridine ring. 2-Chloro-5-methylpyridine features a methyl group (-CH₃), a classic example of a weak electron-donating group through inductive and hyperconjugation effects. In stark contrast, 2-Chloro-5-(methylsulfonyl)pyridine boasts a methylsulfonyl group (-SO₂CH₃), a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance. This fundamental electronic disparity is the wellspring from which all other differences in their chemical behavior flow.

Physicochemical Properties: A Comparative Analysis

The electronic differences between the methyl and methylsulfonyl groups manifest in the macroscopic physicochemical properties of the two molecules. The strong electron-withdrawing nature of the methylsulfonyl group significantly increases the polarity and hydrogen bond accepting capability of 2-Chloro-5-(methylsulfonyl)pyridine, leading to notable differences in melting point, boiling point, and solubility.

| Property | 2-Chloro-5-methylpyridine | 2-Chloro-5-(methylsulfonyl)pyridine |

| Molecular Formula | C₆H₆ClN | C₆H₆ClNO₂S |

| Molecular Weight | 127.57 g/mol [1] | 191.64 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Solid |

| Boiling Point | 97 °C at 30 mmHg[1] | Not available |

| Melting Point | Not applicable (liquid at RT) | 99-103 °C |

| Density | 1.169 g/mL at 25 °C[1] | Not available |

| pKa (of conjugate acid) | ~1.25[3] | Expected to be lower due to the electron-withdrawing -SO₂CH₃ group |

| LogP | ~1.62[3] | Expected to be lower due to increased polarity |

| Water Solubility | Slightly soluble | Expected to have higher solubility than the methyl analog |

A Tale of Two Reactivities: Synthesis and Transformations

The divergent electronic landscapes of these two molecules dictate their reactivity in key synthetic transformations, particularly those central to drug discovery such as palladium-catalyzed cross-coupling reactions.

Electronic Effects on the Pyridine Ring

The methyl group in 2-Chloro-5-methylpyridine donates electron density into the pyridine ring, making it more electron-rich. Conversely, the methylsulfonyl group in 2-Chloro-5-(methylsulfonyl)pyridine strongly withdraws electron density, rendering the ring electron-deficient. This has profound implications for reactivity:

-

Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] An electron-deficient aromatic ring, as seen in 2-Chloro-5-(methylsulfonyl)pyridine, generally accelerates this step, making it a more reactive substrate in reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations compared to its electron-rich counterpart.[4]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring in 2-Chloro-5-(methylsulfonyl)pyridine makes it significantly more susceptible to attack by nucleophiles at the positions ortho and para to the electron-withdrawing groups (the chloro and methylsulfonyl substituents, respectively).[5] This heightened reactivity in SNAr is a key synthetic advantage.

Synthesis of the Building Blocks

Both molecules are accessible through various synthetic routes. 2-Chloro-5-methylpyridine can be synthesized from 3-methylpyridine via N-oxidation followed by chlorination, or through multi-step sequences starting from acyclic precursors.

2-Chloro-5-(methylsulfonyl)pyridine is typically prepared by oxidation of the corresponding sulfide, 2-chloro-5-(methylthio)pyridine, which in turn can be synthesized from 2,5-dichloropyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation in pharmaceutical development.[6] The following protocol provides a reliable method for the coupling of 2-Chloro-5-methylpyridine with an arylboronic acid.

Reaction: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine

Materials:

-

2-Chloro-5-methylpyridine

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Considerations for Cross-Coupling of 2-Chloro-5-(methylsulfonyl)pyridine

Due to the increased reactivity of the C-Cl bond, cross-coupling reactions with 2-Chloro-5-(methylsulfonyl)pyridine can often be performed under milder conditions. However, the strong electron-withdrawing nature of the methylsulfonyl group can also influence the stability of organometallic intermediates. For challenging couplings, alternative methods like the Negishi coupling, which utilizes more reactive organozinc reagents, can be highly effective.[7][8] A general protocol for a Negishi coupling would involve the in situ preparation of the organozinc reagent from the corresponding organolithium or Grignard reagent, followed by the palladium-catalyzed cross-coupling with 2-Chloro-5-(methylsulfonyl)pyridine.

Impact on Drug Discovery: From Scaffolds to Therapeutics

The choice between a methyl and a methylsulfonyl substituent on a pyridine core is a critical decision in drug design, with significant ramifications for a compound's biological activity, selectivity, and pharmacokinetic profile.

The Role of the Methyl Group

The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's properties.[9] Its introduction can:

-

Enhance Binding Affinity: The small, lipophilic nature of the methyl group can lead to favorable van der Waals interactions within a protein's binding pocket, increasing potency.

-

Modulate Metabolism: A methyl group can block a site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[10] Conversely, it can also serve as a site for metabolism, potentially leading to the formation of active or inactive metabolites.

-

Improve Physicochemical Properties: Methylation can impact solubility and permeability, crucial factors for oral bioavailability.

Derivatives of 2-Chloro-5-methylpyridine have been explored in various therapeutic areas, including as kinase inhibitors and for their potential antimicrobial and antimalarial activities.[11]

The Influence of the Methylsulfonyl Group

The methylsulfonyl group is a key pharmacophore in a number of successful drugs. Its strong electron-withdrawing and hydrogen bond accepting properties contribute to:

-

Enhanced Potency and Selectivity: The polar sulfonyl group can form crucial hydrogen bonds with target proteins, leading to high-affinity binding. This is exemplified in the COX-2 inhibitor Etoricoxib (Arcoxia®) , where the methylsulfonylphenyl moiety is essential for its potent and selective inhibition of the COX-2 enzyme.[12]

-

Improved Pharmacokinetic Properties: The increased polarity imparted by the methylsulfonyl group can enhance aqueous solubility and influence drug distribution and excretion. Methylsulfonyl metabolites of some drugs have been shown to be the active species.[13]

The 2-chloro-5-(methylsulfonyl)pyridine scaffold is a key component of Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID).[12] Its derivatives have also been investigated as anticancer agents.[11]

Bioactive Molecules: A Comparative Snapshot

| Scaffold | Example Bioactive Molecule | Therapeutic Area/Application | Key Role of the 5-Substituent |

| 2-Chloro-5-methylpyridine | Precursor to Imidacloprid | Agrochemical (Insecticide) | The entire chloromethylpyridine core is crucial for activity. |

| Kinase Inhibitor Scaffolds | Oncology, Inflammation | The methyl group can influence binding pocket interactions and metabolic stability.[1][2] | |

| 2-Chloro-5-(methylsulfonyl)pyridine | Etoricoxib (Arcoxia®) | Anti-inflammatory (COX-2 inhibitor) | The methylsulfonyl group is essential for potent and selective binding to the COX-2 enzyme.[12][14] |

| Styrylsulfonyl-methylpyridine derivatives | Oncology (Anticancer) | The sulfonyl group contributes to the potent mitotic inhibitory activity.[11][15] |

Conclusion: A Strategic Choice for Your Research

The journey through the chemistry and applications of 2-Chloro-5-(methylsulfonyl)pyridine and 2-Chloro-5-methylpyridine reveals a compelling narrative of how a single atomic substitution can redefine a molecule's character.

| Feature | 2-Chloro-5-methylpyridine | 2-Chloro-5-(methylsulfonyl)pyridine |

| Electronic Nature of 5-Substituent | Electron-donating (weak) | Electron-withdrawing (strong) |

| Pyridine Ring Electron Density | Relatively electron-rich | Electron-deficient |

| Reactivity in Cross-Coupling | Less reactive | More reactive |

| Reactivity in SNAr | Less reactive | More reactive |

| Key Applications | Agrochemicals, Kinase Inhibitors | COX-2 Inhibitors, Anticancer Agents |

Your choice between these two building blocks should be a strategic one, guided by the specific demands of your project:

-

Choose 2-Chloro-5-methylpyridine when:

-

Your target molecule requires an electron-rich pyridine core.

-

You are exploring SAR where a small, lipophilic group is desired to probe a hydrophobic pocket.

-

You need to avoid the potential for enhanced SNAr reactivity.

-

-

Choose 2-Chloro-5-(methylsulfonyl)pyridine when:

-

Your synthetic route would benefit from a more reactive C-Cl bond in cross-coupling reactions.

-

You aim to exploit SNAr chemistry for further functionalization.

-

Your target's pharmacophore requires a strong hydrogen bond acceptor and increased polarity for enhanced potency, selectivity, or improved pharmacokinetic properties.

-

By understanding the fundamental principles that govern the behavior of these versatile pyridines, you are empowered to design more efficient synthetic routes and develop more effective and safer therapeutic agents.

References

Sources

- 1. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological screening of some novel celecoxib and etoricoxib analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

2-Chloro-5-(methylsulfonyl)pyridine MSDS safety data sheet

Here is an in-depth technical guide for 2-Chloro-5-(methylsulfonyl)pyridine , structured for research and drug development professionals.

High-Performance Scaffold for Medicinal Chemistry & COX-2 Inhibition Research [1]

Executive Summary & Chemical Identity

2-Chloro-5-(methylsulfonyl)pyridine is a highly reactive electrophilic scaffold used primarily as a building block in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and other anti-inflammatory agents. Its structural uniqueness lies in the synergistic relationship between the 2-chloro leaving group and the 5-methylsulfonyl electron-withdrawing group (EWG). This combination creates a hyper-electrophilic C-2 position, making the molecule an ideal substrate for Nucleophilic Aromatic Substitution (

Chemical Profile

| Property | Specification |

| Chemical Name | 2-Chloro-5-(methylsulfonyl)pyridine |

| CAS Number | 99903-01-2 (Primary); Note: Often indexed in proprietary databases alongside 131748-14-6 |

| Molecular Formula | |

| Molecular Weight | 191.64 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| Melting Point | Typically 128–132 °C (Varies by polymorph/purity) |

| SMILES | CS(=O)(=O)c1cnc(Cl)cc1 |

Hazard Analysis & Toxicology (SAR Assessment)

Expert Insight: While standard MSDS documents classify this molecule as a generic irritant, a Structure-Activity Relationship (SAR) analysis reveals deeper toxicological risks inherent to its electrophilic nature.

Core Hazards (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Toxicology (The "Why")

The 5-methylsulfonyl group (

-

Sensitization Risk: The C-2 chlorine is highly labile. Upon contact with biological tissues, this molecule can act as a hapten, alkylating skin proteins (e.g., cysteine residues) via

, potentially leading to allergic contact dermatitis or sensitization, even if not explicitly stated in basic safety sheets. -

Ocular Damage: The acidic nature of hydrolysis byproducts (HCl) combined with the organic solvent vehicle (DMSO/DMF) can cause irreversible corneal opacity if not treated immediately.

Safe Handling & Storage Protocol

Directive: Treat this compound as a potent alkylating agent. The following protocol ensures data integrity and operator safety.

Storage & Stability

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[2] While the sulfone is stable, the C-Cl bond is susceptible to slow hydrolysis in humid air.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass with PTFE-lined cap to prevent photochemical degradation.

Operational Workflow (Graphviz Visualization)

The following diagram outlines the mandatory safety workflow for handling this compound in a high-throughput synthesis environment.

Figure 1: Validated handling workflow to prevent hydrolysis and operator exposure.

Synthetic Utility: Nucleophilic Aromatic Substitution ( )

Research Context: This molecule is a bioisostere for the phenyl-sulfone moiety found in Coxibs (e.g., Etoricoxib). The pyridine nitrogen improves water solubility compared to the benzene analog, making it a critical scaffold for "Next-Gen" anti-inflammatory drugs.

The Reaction Mechanism

The reaction with nucleophiles (amines, alkoxides, thiols) proceeds via a Meisenheimer Complex . The stability of this intermediate is the rate-determining factor.[2]

-

Activation: The

group at C-5 pulls density from the ring. -

Attack: The nucleophile attacks C-2.

-

Stabilization: The negative charge is delocalized onto the Nitrogen and the Sulfonyl group.

-

Elimination: Chloride (

) is expelled, restoring aromaticity.

Experimental Protocol: Amination (Generic)

To synthesize 2-amino-5-(methylsulfonyl)pyridine derivatives.[1]

-

Preparation: Dissolve 1.0 eq of 2-Chloro-5-(methylsulfonyl)pyridine in anhydrous DMF (0.5 M).

-

Base Addition: Add 1.5 eq of

or -

Nucleophile: Add 1.1 eq of the primary/secondary amine.

-

Conditions: Heat to 60–80 °C under

for 2–4 hours.-

Note: Higher temperatures (>100 °C) may cause sulfone displacement or ring opening.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Reaction Pathway Visualization[1]

Figure 2: Mechanism of Action for

Emergency Response & First Aid

-

Eye Contact: Immediately flush with diphoterine or saline for 15 minutes. Do not use plain water initially if HCl hydrolysis is suspected. Transport to ophthalmologist.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. PEG helps solubilize the organic residue better than water alone.

-

Spill Cleanup: Do not dry sweep. Dampen with inert oil or water mist to avoid dust generation. Neutralize with dilute sodium bicarbonate.

References

-

Chemical Identity & Properties: PubChem. 2-Chloro-5-(methylsulfonyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Strategic Sourcing and Synthetic Utility of 2-Chloro-5-(methylsulfonyl)pyridine: A Technical Guide

The following technical guide details the sourcing, chemical profile, and synthetic utility of 2-Chloro-5-(methylsulfonyl)pyridine (CAS: 99903-01-2).[1]

Executive Summary

2-Chloro-5-(methylsulfonyl)pyridine is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the development of COX-2 inhibitors, alpha-1D adrenoceptor antagonists, and other anti-inflammatory agents. Its structural uniqueness lies in the 5-position sulfone group, which exerts a strong electron-withdrawing effect, significantly activating the 2-chloro position for Nucleophilic Aromatic Substitution (

This guide addresses the critical needs of drug development professionals: distinguishing this specific isomer from common analogs, identifying reliable sourcing channels, and mastering its reactivity profile.

Chemical Identity & Profile

Precise identification is critical as positional isomers (e.g., the chloromethyl or methyl-sulfone variants) are common market decoys.

| Attribute | Specification |

| Chemical Name | 2-Chloro-5-(methylsulfonyl)pyridine |

| CAS Number | 99903-01-2 |

| Molecular Formula | |

| Molecular Weight | 191.64 g/mol |

| Structure Description | Pyridine ring substituted with a Chlorine at C2 and a Methylsulfonyl group ( |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| Key Impurities | 2,5-Dichloropyridine (Starting material), 2-Chloro-5-(methylsulfinyl)pyridine (Incomplete oxidation). |

Critical Note: Do not confuse with 2-Chloro-5-((methylsulfonyl)methyl)pyridine (CAS 1158608-08-2), where the sulfone is attached via a methylene bridge. The reactivity profiles are drastically different.

Commercial Sourcing Landscape

The supply chain for 2-Chloro-5-(methylsulfonyl)pyridine is tiered. Unlike commodity solvents, this is a "Specialty Building Block" typically manufactured in batches by CROs or specialized heterocycle vendors.

Supplier Tiers & Strategy

-

Tier 1: Catalog Aggregators (High Price, Fast Delivery)

-

Examples: Sigma-Aldrich (MilliporeSigma), Fisher Scientific.

-

Use Case: Milligram to Gram scale for initial hit-to-lead screening.

-

Pros: Validated COAs, SDS availability.[1]

-

Cons: Often re-packaged from Tier 2 sources with a markup.

-

-

Tier 2: Heterocycle Specialists (Optimal Balance)

-

Examples:Enamine , Combi-Blocks , AChemBlock , ChemScene .

-

Use Case: Gram to Kilogram scale.

-

Pros: These vendors often hold the primary stock or manufacture on demand. They provide the best price-to-purity ratio for scale-up.

-

Recommendation: For >10g orders, go directly to specialists like Combi-Blocks or Enamine to avoid aggregator markups.

-

-

Tier 3: Custom Synthesis (Bulk/GMP)

-

Use Case: Multi-kilogram GMP batches for clinical trials.

-

Strategy: Requires a tech-transfer package. The synthesis route (discussed in Section 4) dictates the impurity profile, which must be declared for regulatory filing.

-

Sourcing Decision Matrix (Visualization)

Figure 1: Strategic sourcing decision tree based on project stage and quantity requirements.

Synthetic Utility & Reactivity[3][12]

The core value of CAS 99903-01-2 is its reactivity as an electrophile.

The Activation Mechanism

The sulfone group (

-

Reactivity Order: C2-Cl (Activated by C5-Sulfone) >> C2-Cl (Unsubstituted Pyridine).

-

Primary Reaction: Nucleophilic Aromatic Substitution (

).[12][13]

Experimental Protocol: Displacement

Context: Displacement of the 2-Cl with a secondary amine (e.g., Morpholine).

-

Setup: Charge a reaction vial with 2-Chloro-5-(methylsulfonyl)pyridine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Reagent Addition: Add

(2.0 equiv) followed by the amine nucleophile (1.2 equiv). -

Conditions: Heat to 60–80°C. Monitor by LCMS.

-

Note: Due to the high activation from the sulfone, this reaction often proceeds at lower temperatures compared to standard chloropyridines.

-

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[12]

-

Validation: The product will show the loss of the Cl isotope pattern in MS and a shift in the C3-proton signal in NMR.

Synthesis of the Core (Impurity Origins)

Understanding how the supplier makes the compound helps you anticipate impurities.

-

Method A (Modern): Coupling of 5-Bromo-2-chloropyridine with Sodium Methanesulfinate using CuI catalysis.

-

Impurities: Residual Copper, 5-Bromo precursor.

-

-

Method B (Classical): Oxidation of 2-Chloro-5-(methylthio)pyridine .

-

Impurities: Sulfoxide (incomplete oxidation), Sulfone over-oxidation (rare), or regioisomers if the starting sulfide was impure.

-

Reactivity Pathway Diagram

Figure 2: Nucleophilic Aromatic Substitution pathway showing the role of the C5-sulfone in stabilizing the transition state.[8][11]

Handling, Safety, and Storage[14]

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal Word: Warning.[4]

-

Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent moisture absorption, although sulfones are generally stable.

-

Incompatibility: Strong oxidizing agents (though the sulfone is already oxidized) and strong nucleophiles (accidental reaction).

References

-

Organic Syntheses. "Preparation of N-Pyridinyl Amides via Coupling." Org.[14] Synth.2012 , 89, 549-561. Link (Demonstrates reactivity of activated chloropyridines).

-

AChemBlock. "Product Data: 2-Chloro-5-(methylsulfonyl)pyridine (CAS 99903-01-2)."[15] Link (Source for physical data and catalog availability).

-

BenchChem. "Protocol for Nucleophilic Substitution on the Pyridine Ring."[12] Application Notes. Link (General protocols for SnAr on pyridines).

-

PubChem. "Compound Summary: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine" (Note: Used for structural comparison/exclusion of the wrong isomer). Link

Sources

- 1. 2-chloro-5-(methylsulfonyl)pyridine | 99903-01-2 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. PubChemLite - 2-chloro-5-[(methylsulfonyl)methyl]pyridine (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 10. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 11. calpaclab.com [calpaclab.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Chloro-5-(methylsulfonyl)pyridine 97.00% | CAS: 99903-01-2 | AChemBlock [achemblock.com]

Methodological & Application

Synthesis of 2-amino-5-(methylsulfonyl)pyridine from 2-chloro precursor

An Application Note for the Synthesis of 2-Amino-5-(methylsulfonyl)pyridine

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-5-(methylsulfonyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. The primary method detailed is the direct amination of the 2-chloro-5-(methylsulfonyl)pyridine precursor via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic explanations, and process optimization insights to ensure reliable and high-yield synthesis. An overview of the alternative Buchwald-Hartwig amination is also provided for context and methodological comparison.

Introduction and Significance

2-Amino-5-(methylsulfonyl)pyridine is a critical heterocyclic building block. The presence of the electron-donating amino group at the 2-position and the strongly electron-withdrawing methylsulfonyl group at the 5-position creates a unique electronic profile, making it a valuable synthon for constructing complex molecular architectures. Its derivatives are integral to a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.

The synthesis from its 2-chloro precursor, 2-chloro-5-(methylsulfonyl)pyridine, is a common and crucial transformation. The inherent electron-deficient nature of the pyridine ring, significantly enhanced by the sulfonyl group, makes the C2 position highly susceptible to nucleophilic attack. This note elucidates the robust and scalable SNAr methodology for this conversion.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-5-(methylsulfonyl)pyridine to its 2-amino analogue proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is highly favored due to the electronic properties of the substrate.

Causality Behind the Reaction:

-

Ring Activation: The pyridine nitrogen atom acts as an electron sink, reducing electron density within the aromatic ring.

-

Substituent Effect: The methylsulfonyl (-SO₂CH₃) group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it further depletes electron density, particularly at the ortho (C4, C6) and para (C2) positions relative to itself.

-

Nucleophilic Attack: This profound electron deficiency makes the C2 carbon, bonded to the chloride leaving group, exceptionally electrophilic and thus a prime target for attack by a nucleophile like ammonia (NH₃).

-

Intermediate Stabilization: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, most importantly, onto the electronegative oxygen atoms of the sulfonyl group, providing a strong thermodynamic driving force.

-

Leaving Group Expulsion: Aromatization is restored through the expulsion of the chloride ion, a good leaving group, yielding the final 2-amino product.

Compared to other methods, the SNAr pathway for this specific substrate is often preferred for its operational simplicity and the use of inexpensive reagents, avoiding the need for transition-metal catalysts.[3][4]

Reaction Pathway Diagram

Caption: SNAr mechanism for the amination of 2-chloro-5-(methylsulfonyl)pyridine.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10-gram scale. Adjustments may be necessary for different scales, but the molar ratios should be maintained.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Chloro-5-(methylsulfonyl)pyridine | >98% | (Typical) | 100239-93-6 |

| Ammonium Hydroxide (28-30% NH₃) | ACS Reagent | (Typical) | 1336-21-6 |

| 1,4-Dioxane | Anhydrous, >99.8% | (Typical) | 123-91-1 |

| Ethyl Acetate (EtOAc) | ACS Reagent | (Typical) | 141-78-6 |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | N/A |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | (Typical) | 7757-82-6 |

| Equipment | Specifications | ||

| Pressure Vessel / Autoclave | 250 mL, with stirring | ||

| Heating Mantle with Stirring Control | |||

| Standard Laboratory Glassware | |||

| Rotary Evaporator | |||

| TLC Plates | Silica Gel 60 F₂₅₄ |

Safety Precautions

-

Pressure Hazard: This reaction is conducted under elevated temperature and pressure. Use a certified pressure vessel and operate behind a blast shield. Ensure the vessel is not filled more than 75% of its total volume.

-

Corrosive Reagents: Ammonium hydroxide is corrosive and has a pungent odor. Handle exclusively in a well-ventilated chemical fume hood while wearing appropriate PPE (gloves, safety glasses, lab coat).

-

Solvent Handling: 1,4-Dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

Step-by-Step Synthesis Procedure

-

Vessel Charging: To a 250 mL pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-(methylsulfonyl)pyridine (10.0 g, 48.6 mmol).

-

Solvent and Reagent Addition: Add 1,4-dioxane (100 mL) to the vessel to dissolve the starting material. Subsequently, carefully add concentrated ammonium hydroxide (50 mL, ~730 mmol, ~15 equiv.). The large excess of ammonia serves as both the nucleophile and the base, driving the reaction to completion.

-

Reaction Execution: Securely seal the pressure vessel according to the manufacturer's instructions. Place the vessel in a heating mantle on a stir plate.

-

Heating and Monitoring: Begin stirring and heat the reaction mixture to 120 °C . Maintain this temperature for 12-16 hours . The internal pressure will rise; monitor it to ensure it remains within the vessel's safe operating limits. Reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC (Typical mobile phase: 50% Ethyl Acetate in Hexanes).

-

Cooling and Depressurization: After the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature (< 25 °C) overnight. Do not attempt to open the vessel while it is hot or pressurized. Once cooled, carefully vent any residual pressure in a fume hood before opening.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Add deionized water (100 mL) and ethyl acetate (150 mL). Shake vigorously and allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

-

Combine all organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 20 minutes.

-

-

Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol.

-

Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data Summary

| Component | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Chloro-5-(methylsulfonyl)pyridine | 205.65 | 10.0 g | 48.6 | 1.0 |

| Ammonium Hydroxide (28%) | 35.05 | 50 mL | ~730 | ~15.0 |

| 1,4-Dioxane | 88.11 | 100 mL | - | - |

| Product | ||||

| 2-Amino-5-(methylsulfonyl)pyridine | 186.22 | 9.05 g | 48.6 | (Theory) |

| Typical Yield | 7.7 - 8.6 g | 41.3 - 46.2 | 85 - 95% |

Visualization of the Experimental Workflow

Sources

Application Notes and Protocols for the Displacement of Chloride in 5-Sulfonyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the nucleophilic displacement of chloride in 5-sulfonyl pyridines. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Theoretical Framework: Reactivity of 5-Chloro-3-Sulfonylpyridines

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of strongly electron-withdrawing groups. A sulfonyl group (-SO₂R) at the 3-position of a 5-chloropyridine dramatically increases the electrophilicity of the pyridine ring, particularly at the C2, C4, and C6 positions. The chloride at the 5-position, while not at the most activated ortho or para positions relative to the nitrogen, still benefits from the overall electron deficiency of the ring, making it a viable leaving group for SNAr reactions.

The mechanism of SNAr in this context involves the initial attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is delocalized across the aromatic system and onto the electron-withdrawing sulfonyl group, which provides substantial stabilization. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

However, the high reactivity of the sulfonyl group itself as a leaving group in SNAr reactions presents a potential competing pathway, especially with certain nucleophiles and under specific conditions. Therefore, careful optimization of reaction parameters is crucial to achieve selective displacement of the chloride.

For less reactive nucleophiles or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of C-N bonds.[3][4] Copper-catalyzed reactions also provide a viable route for the amination of aryl chlorides under milder conditions.[5][6]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Modular Approach to the Synthesis of Novel COX-2 Inhibitor Analogs Utilizing Sulfonyl Pyridine Scaffolds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitor analogs. We detail a modular synthetic strategy centered on the use of sulfonyl pyridine building blocks, a key pharmacophore in several anti-inflammatory agents. The protocols herein leverage a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the diarylheterocyclic core structure essential for selective COX-2 inhibition. This document furnishes detailed, step-by-step experimental procedures, the scientific rationale behind methodological choices, and protocols for preliminary biological evaluation. The aim is to equip researchers in medicinal chemistry and drug development with a practical and adaptable workflow for generating novel therapeutic candidates.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is a central mediator of inflammation through its role in converting arachidonic acid into prostaglandins.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is typically undetectable in most tissues but is rapidly upregulated at sites of inflammation.[2][3]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms. While effective at reducing inflammation, their simultaneous inhibition of COX-1 often leads to significant gastrointestinal side effects, such as ulcers and bleeding.[4] The development of selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[1][4]

Many potent and selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, are diarylheterocycles.[5][6] A defining structural feature of these molecules is a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group. This moiety is critical for selectivity, as it fits into a specific secondary pocket within the COX-2 active site that is absent in the more constricted COX-1 active site.[7][8] The pyridine ring, a privileged scaffold in medicinal chemistry, is a key component of highly selective inhibitors like Etoricoxib and serves as a versatile building block for modulating a compound's pharmacological properties.[9][10][11]

This application note details a robust synthetic route to novel diarylheterocyclic COX-2 inhibitor analogs built around a sulfonyl pyridine core.

Mechanism and Structural Basis for Selectivity

The therapeutic advantage of coxibs is rooted in their ability to selectively bind to the COX-2 enzyme. This selectivity is dictated by subtle but critical differences in the active sites of the two isoforms.

Causality of Inhibition: COX-2 inhibitors act as competitive inhibitors, binding to the enzyme's active site and physically blocking the entry of the natural substrate, arachidonic acid. This prevents the synthesis of prostaglandins that mediate pain and inflammation.[4]

Caption: Mechanism of COX-2 Inhibition.

The Key to Selectivity: The active site of COX-1 is slightly smaller than that of COX-2 due to the substitution of isoleucine (in COX-1) for a smaller valine (in COX-2) at position 523. This creates an additional, accessible secondary pocket in the COX-2 active site. The sulfonamide or sulfonyl group on the inhibitor is specifically designed to occupy this side pocket, forming crucial hydrogen bonds with residues like Arginine 513.[8] This interaction anchors the inhibitor firmly within COX-2 but is sterically hindered in the COX-1 active site, thus conferring selectivity.

Caption: Structural Basis of COX-2 Selectivity.

General Synthetic Strategy

The synthesis of diarylheterocyclic COX-2 inhibitors is efficiently achieved through a modular approach using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, enabling the formation of a C-C bond between a sulfonyl pyridine halide (or equivalent) and a (hetero)aryl boronic acid.[12][13] More recently, pyridine sulfinates have been demonstrated as excellent, bench-stable coupling partners that can overcome challenges associated with the instability of some pyridine boronic acids.[14][15]

The following workflow outlines the key steps, from the preparation of a key sulfinate intermediate to the final cross-coupling.

Caption: General Synthetic Workflow Diagram.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Sodium Pyridine-2-sulfinate

-

Rationale: This protocol converts a commercially available pyridine-2-thiol into a stable, solid sodium pyridine-2-sulfinate. This sulfinate is an excellent nucleophilic partner for the subsequent cross-coupling reaction. The oxidation is performed at low temperatures using hydrogen peroxide to control the exothermic reaction and prevent over-oxidation to the sulfonic acid.[14]

-

Materials:

-

Pyridine-2-thiol

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30 wt% in H₂O

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve pyridine-2-thiol (1.0 eq.) in a 1 M aqueous solution of NaOH (1.0 eq.).

-

Cool the resulting solution to 0 °C using an ice bath.

-

While stirring vigorously, slowly add hydrogen peroxide (30 wt%, 2.2 eq.) dropwise. Causality: Dropwise addition is critical to dissipate heat and maintain control over the oxidation state, selectively forming the sulfinate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent.

-

Add ethanol to the resulting residue and stir for 10 minutes to precipitate the salt.

-

Collect the white solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove residual impurities.

-

Dry the solid under vacuum to afford the sodium pyridine-2-sulfinate, which can be used in the next step without further purification.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfinate with an Aryl Halide

-

Rationale: This protocol describes the core C-C bond-forming reaction. A palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle. The base is required for the transmetalation step. Anhydrous, degassed solvent is used to prevent catalyst deactivation and competing side reactions like proto-deboronation.[14][16]

-

Materials:

-

Sodium pyridine-2-sulfinate (from Protocol 1) (1.5 equiv.)

-

Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tricyclohexylphosphine (PCy₃) (10 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Schlenk tube or microwave vial, inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 eq.), sodium pyridine-2-sulfinate (1.5 eq.), Pd(OAc)₂ (0.05 eq.), PCy₃ (0.10 eq.), and K₂CO₃ (2.0 eq.).

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Causality: This process removes oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst, ensuring an efficient catalytic cycle.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the vessel tightly and heat the reaction mixture to 110-150 °C for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine product.

-

Characterization and Data

The identity and purity of the synthesized analogs must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Representative Synthesis Data for Novel Analogs

| Compound ID | R-Group on Aryl Halide | Structure | Yield (%) | Purity (HPLC, %) | m/z [M+H]⁺ |

| SYN-001 | 4-Methyl | 78 | >98 | 218.07 | |

| SYN-002 | 4-Methoxy | 72 | >99 | 234.06 | |

| SYN-003 | 4-Fluoro | 81 | >97 | 222.04 | |

| SYN-004 | 3-Trifluoromethyl | 65 | >98 | 272.03 |

(Note: Data is illustrative for application purposes.)

Protocol for In Vitro Biological Evaluation

-

Rationale: To assess the efficacy and selectivity of the newly synthesized compounds, an in vitro COX inhibition assay is performed. This assay measures the 50% inhibitory concentration (IC₅₀) for both COX-1 and COX-2 enzymes. The ratio of these values provides the Selectivity Index (SI), a key metric for evaluating potential as a selective COX-2 inhibitor.

-

Procedure: Human Whole Blood Assay (Illustrative)

-

Collect heparinized whole blood from healthy volunteers.

-

Aliquot blood samples and pre-incubate with various concentrations of the test compounds (dissolved in DMSO) or vehicle control for 1 hour at 37 °C.

-

To measure COX-1 activity, allow the blood to clot at 37 °C for 1 hour, which stimulates platelet thromboxane B₂ (TXB₂) production.

-

To measure COX-2 activity, add lipopolysaccharide (LPS) to fresh blood aliquots to induce monocyte prostaglandin E₂ (PGE₂) production, and incubate for 24 hours at 37 °C.[9]

-

Centrifuge the samples and collect the serum/plasma.

-

Quantify TXB₂ (for COX-1) and PGE₂ (for COX-2) levels using commercially available ELISA kits.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .

-

Table 2: Representative Biological Activity Data

| Compound ID | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| SYN-001 | 15.2 | 0.18 | 84.4 |

| SYN-002 | 21.5 | 0.11 | 195.5 |

| SYN-003 | 18.9 | 0.25 | 75.6 |

| Celecoxib | 15.0 | 0.04 | 375.0 |

(Note: Data is illustrative. A higher SI value indicates greater selectivity for COX-2.)

Conclusion

This application note provides a validated and versatile synthetic strategy for the generation of novel COX-2 inhibitor analogs based on a sulfonyl pyridine scaffold. The use of stable pyridine sulfinate building blocks in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a modular and efficient route to a diverse range of diarylheterocyclic structures. The detailed protocols for synthesis, characterization, and biological evaluation constitute a complete workflow for researchers aiming to discover next-generation anti-inflammatory agents with improved therapeutic profiles.

References

- Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?

- EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters.

- LITFL. (2024, July 14). COX II Inhibitors.

- Riendeau, D., et al. (2003, June 15). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. PubMed.

- Nicolaou, K. C., et al. (2008, December 1). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)

- ResearchGate. (2025, August 5). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)

- De-Kun, L. (2003, October 23). Cyclooxygenase-2 Inhibitors.

- FitzGerald, G. A., & Patrono, C. (n.d.). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility.

- ResearchGate. (2025, August 6). Synthesis of Celecoxib and Structural Analogs- A Review.

- BenchChem. (2025).

- Al-Ostath, A., et al. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. PMC.

- Gomaa, M. S., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.

- El-Damasy, D. A., et al. (n.d.).

- Al-Warhi, T., et al. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- Willis, M. C. (2025, July 23).

- ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

- 1. ccjm.org [ccjm.org]

- 2. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. litfl.com [litfl.com]

- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination Protocols for Electron-Deficient Pyridines

[1]

Executive Summary & Mechanistic Challenge

Coupling amines with electron-deficient pyridines (particularly 2-halopyridines and those bearing electron-withdrawing groups like -CN, -CF3, or -NO2) presents a dichotomy in palladium catalysis. While the electron-deficient nature of the ring facilitates the initial oxidative addition step, these substrates are notorious for catalyst deactivation.

The "Pyridine Problem" arises from two distinct failure modes:

-

Competitive Binding (Poisoning): The pyridine nitrogen is a competent

-donor. In the absence of sufficient steric bulk on the ligand, the substrate binds to the palladium center ( -

Reductive Elimination Stalling: For highly electron-deficient rings, the Pd-N(aryl) bond is strong, and the barrier to reductive elimination increases, especially if the coupling amine is also electron-deficient.

This guide provides optimized protocols to overcome these barriers using Third- and Fourth-Generation (G3/G4) Buchwald precatalysts and PEPPSI-NHC systems, shifting the equilibrium away from catalyst poisoning toward productive turnover.

Strategic Decision Matrix: Catalyst & Ligand Selection

Before initiating wet chemistry, analyze the substrate electronics and sterics. Do not default to a single "standard" condition.

Table 1: Ligand Selection Guide for Pyridine Substrates

| Coupling Scenario | Recommended Ligand/Catalyst | Rationale |

| Primary Amines (Un hindered) | BrettPhos (Pd G3/G4) | Large steric bulk prevents pyridine N-binding; promotes reductive elimination. |

| Secondary Amines (Cyclic/Acyclic) | RuPhos (Pd G3/G4) | Exceptional turnover for secondary amines; resists |

| Highly Steric Amines / 2-Halopyridines | PEPPSI-IPr or PEPPSI-IPent | Bulky NHC ligands create a "fenced" active site that strictly excludes pyridine nitrogen coordination. |

| Amides / Carbamates | tBuBrettPhos (Pd G3) | specifically tuned for weak nucleophiles; prevents competitive binding of the amide oxygen. |

| Volatile Amines / Ammonia | Josiphos (CyPF-tBu) | Bidentate ligand that creates a tight pocket, effective for preventing dimer formation with small amines. |

Mechanistic Visualization

The diagram below illustrates the critical "Off-Cycle Trap" that leads to reaction failure with pyridines and how bulky ligands (L) prevent it.

Figure 1: The catalytic cycle highlighting the competitive binding pathway (Red) where the pyridine substrate acts as a ligand, poisoning the catalyst. Bulky ligands prevent the transition to the "Trap" state.

Experimental Protocols

Protocol A: The "Gold Standard" (Buchwald G3/G4 System)

Best for: Routine coupling of 3- and 4-halopyridines with primary/secondary amines.

Reagents:

-

Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, charge a reaction vial equipped with a magnetic stir bar.

-

Solids: Add the electron-deficient pyridine (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Note: If using LHMDS (1.0 M in THF), add it last via syringe.

-

-

Catalyst Addition: Add the Pd G4 Precatalyst (1.0 – 2.0 mol%).

-

Expert Insight: The G4 precatalyst contains a pre-formed active species. Unlike Pd(OAc)2, it does not require reduction by the amine, preventing induction periods.

-

-

Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 80–100 °C for 2–12 hours.

-

Visual Check: A successful reaction often turns from pale yellow to a rich amber/brown. A black precipitate (Pd black) indicates catalyst decomposition (ligand shedding).[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues, and concentrate.

Protocol B: The "Stubborn Substrate" (PEPPSI-IPr)

Best for: 2-Halopyridines, sterically hindered amines, or when phosphine ligands fail.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (1–2 mol%).

-

Base: KOtBu or Cs2CO3 (2.0 equiv).

-

Solvent: DME (Dimethoxyethane) or Dioxane.

Step-by-Step Methodology:

-

Charge: Add Pd-PEPPSI-IPr, base, and pyridine halide to the vial under inert atmosphere.

-

Activation: Add solvent and amine.

-

Thermal Cycle: These bulky NHC ligands often require higher activation energy. Heat to 60 °C initially; if no conversion is observed by LCMS after 1 hour, ramp to 100 °C .

-

Rationale: The bulky "umbrella" of the IPr ligand physically blocks the pyridine nitrogen from approaching the Pd center, forcing the reaction through the catalytic cycle despite the substrate's propensity to chelate.

Protocol C: Ammonia/Volatile Amine Coupling

Best for: Synthesizing primary aminopyridines directly.

Reagents:

-

Catalyst: Pd(OAc)2 (2 mol%) + Josiphos (CyPF-tBu) (2.2 mol%).

-

Amine Source: Ammonia (0.5 M in Dioxane) or Ammonium salts.

-

Base: NaOtBu.[2]

Methodology:

-

Pre-complex the Pd(OAc)2 and Josiphos in the solvent for 10 minutes (solution turns orange).

-

Add the pyridine substrate and base.[3]

-

Add the ammonia solution.

-

Heat to 90 °C in a sealed pressure tube (rated for 10 bar).

-

Safety: Ammonia gas generates pressure upon heating. Use a blast shield.

-

Troubleshooting & Optimization Workflow

When reactions fail, use this logic flow to diagnose the root cause.

Figure 2: Diagnostic workflow for troubleshooting failed amination reactions.

Key Troubleshooting Tips:

-

Protodehalogenation (Reduction): If you see the halogen replaced by hydrogen (Py-H), the reaction is undergoing

-hydride elimination from the solvent or amine. Solution: Switch from ethereal solvents (THF/Dioxane) to Toluene. Ensure the reaction is strictly anhydrous. -

Dimerization: 2-halopyridines can homocouple. Solution: Use a slight excess of amine and ensure high stirring rates to prevent local high concentrations of the catalyst/halide complex.

References

-

Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient Catalyst for the Kumada-Corriu Cross-Coupling of (Hetero)aryl Chlorides, Bromides, and Tosylates." Chemistry - A European Journal, 2006.

-

Hartwig, J. F., et al. "A Fourth-Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008.

-

BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." BenchChem Application Notes, 2025.

-

Sigma-Aldrich. "Buchwald Precatalysts User Guide." MilliporeSigma Technical Library.

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to SNAr Reactions with 2-Chloro-5-(methylsulfonyl)pyridine

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-chloro-5-(methylsulfonyl)pyridine. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of nucleophilic aromatic substitution (SNAr) reactions with this versatile building block, troubleshoot common issues, and ultimately improve your reaction yields and purity.

Introduction: The Chemistry of 2-Chloro-5-(methylsulfonyl)pyridine in SNAr

2-Chloro-5-(methylsulfonyl)pyridine is a highly valuable substrate in medicinal chemistry and materials science. Its utility stems from the potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the inherent electron deficiency of the pyridine ring. This combination strongly activates the ring for nucleophilic attack, particularly at the C2 position, where the chlorine atom serves as a good leaving group.

The reaction proceeds via the classical two-step addition-elimination SNAr mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the reaction's success. The electron-withdrawing methylsulfonyl group, positioned para to the reaction center, plays a crucial role by delocalizing the negative charge, thereby lowering the activation energy of this rate-determining step.[1][2] In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

Q1: My SNAr reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I drive it to completion?

A1: Low or no conversion is a common frustration that can often be resolved by systematically evaluating several key reaction parameters.

-

Insufficient Activation/Weak Nucleophile: While the methylsulfonyl group is a strong activator, a very weak nucleophile may still struggle to react.

-

Expert Insight: The nucleophilicity of your reagent is paramount. For amine or alcohol nucleophiles, their reactivity is dramatically increased upon deprotonation. Consider using a strong, non-nucleophilic base to generate the corresponding amide or alkoxide in situ.

-

Solution: Add a suitable base to your reaction. For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically required to form the more potent alkoxide nucleophile.[1]

-

-

Inappropriate Solvent Choice: The solvent plays a critical role in mediating the reaction.

-

Expert Insight: Polar aprotic solvents are the gold standard for SNAr reactions. They are effective at solvating the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃), leaving the nucleophilic anion "naked" and more reactive. Protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity.[1]

-

Solution: Switch to a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (MeCN).[1][2]

-

-

Reaction Temperature is Too Low: Like most reactions, SNAr reactions have an activation energy barrier that must be overcome.

-

Expert Insight: Heating the reaction mixture provides the necessary thermal energy to increase the rate of reaction. Given the stability of the pyridine ring and the C-Cl bond, elevated temperatures are often necessary.

-

Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, but temperatures of 120 °C or higher may be required, depending on the nucleophile's reactivity.[3] Always monitor for potential decomposition of your starting materials or products at higher temperatures using thin-layer chromatography (TLC) or LC-MS.

-

Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these byproducts and how can I suppress them?

A2: The formation of side products can complicate purification and reduce the yield of your target molecule. The most common culprits are hydrolysis and reactions with the solvent.

-

Hydrolysis of the Starting Material:

-

Expert Insight: 2-Chloro-5-(methylsulfonyl)pyridine is highly activated and can react with trace amounts of water, especially under basic conditions and at elevated temperatures, to form 2-hydroxy-5-(methylsulfonyl)pyridine.

-

Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] The order of reagent addition can also be critical; adding the base last can sometimes minimize premature hydrolysis of the electrophile.[4]

-

-

Reaction with Solvent (Solvolysis):

-

Expert Insight: If you are using a potentially nucleophilic solvent, such as an alcohol at high temperatures, it can compete with your intended nucleophile, leading to an undesired ether byproduct.

-

Solution: As mentioned previously, use a non-reactive, polar aprotic solvent like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).[1]

-

Q3: I'm struggling with the workup and purification of my reaction. How can I efficiently isolate my product?

A3: A clean workup is essential for obtaining a pure product. The high polarity of the methylsulfonyl group can sometimes make extraction and purification challenging.

-

Problematic Aqueous Workup:

-

Expert Insight: Products containing the methylsulfonyl group are often polar and may have some solubility in water, leading to losses during aqueous extraction. Emulsion formation can also be an issue, particularly when using DMF as a solvent.

-

Solution: After quenching the reaction (typically by pouring it into water), it is crucial to extract thoroughly with a suitable organic solvent. Ethyl acetate is a good first choice. If product remains in the aqueous layer, try multiple extractions. Washing the combined organic layers with brine can help break emulsions and remove residual water.

-

-

Purification Challenges:

-

Expert Insight: The polarity of your product will dictate the best purification method.

-

Solution:

-

Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

-

Silica Gel Chromatography: For non-crystalline products or for removing closely-related impurities, column chromatography is the preferred method. Given the polarity of the sulfone group, you will likely need a relatively polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[3]

-

-

Frequently Asked Questions (FAQs)

Q: Why is the methylsulfonyl group at the 5-position such a good activator?

A: The methylsulfonyl group is a powerful electron-withdrawing group through both inductive and resonance effects. When the nucleophile attacks the C2 position, a negative charge develops on the pyridine ring. This charge can be delocalized onto the sulfone's oxygen atoms via resonance, significantly stabilizing the Meisenheimer complex intermediate. This stabilization lowers the reaction's activation energy, making the substitution more favorable.[1] The para position (C5 relative to C2) is ideal for this resonance stabilization.

Q: How does the reactivity of 2-chloro-5-(methylsulfonyl)pyridine compare to other halopyridines, like 2-fluoropyridine?

A: In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I.[1][5] This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.[6] Therefore, a 2-fluoro analogue would be expected to react faster than 2-chloro-5-(methylsulfonyl)pyridine, assuming all other factors are equal. However, the chloro-substituted compound is often more readily available and cost-effective, making it a practical choice.

Q: Can I use a protic solvent like ethanol for this reaction?

A: While some SNAr reactions can be performed in protic solvents, it is generally not recommended. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1] Furthermore, at the elevated temperatures often required, the solvent itself can act as a nucleophile (solvolysis), leading to undesired byproducts. A polar aprotic solvent like DMSO or DMF is almost always a better choice for achieving high yields and clean reactions.

Q: What is the best base to use for reactions with amine nucleophiles?